molecular formula C13H16N2O3 B13867816 Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate CAS No. 160037-58-1

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate

Cat. No.: B13867816
CAS No.: 160037-58-1
M. Wt: 248.28 g/mol
InChI Key: XQFPMSQWMMLAJO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate is a specialized organic compound featuring a pyridine backbone substituted with a dimethylamino group and an ester-linked prop-2-enoate moiety. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry for constructing heterocyclic frameworks, such as β-heteroaryl-α,β-didehydro-α-amino acid derivatives . Its reactivity is influenced by the electron-donating dimethylamino group and the conjugation of the enoate system, enabling participation in cyclization and nucleophilic addition reactions .

Properties

CAS No.

160037-58-1

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate

InChI

InChI=1S/C13H16N2O3/c1-5-18-13(17)9(2)12(16)11-10(15(3)4)7-6-8-14-11/h6-8H,2,5H2,1,3-4H3

InChI Key

XQFPMSQWMMLAJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=O)C1=C(C=CC=N1)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate typically involves the reaction of 2-chloropyridine N-oxide with β-alanine carbethoxy hydrochloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Chemical Reactions Analysis

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate

This compound, also known as this compound, is a chemical compound with the CAS No. 160037-58-1 .

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available within the search results, research indicates the potential applications of related compounds in scientific research:

  • Antimicrobial Activity Some compounds with similar structures have demonstrated antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity Investigations into the cytotoxic effects of related compounds have shown promising results against cancer cell lines, exhibiting selective cytotoxicity towards human cancer cells while sparing normal cells.
  • Enzyme Inhibition Studies have indicated that similar compounds can act as inhibitors of enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
  • Development of novel drugs Research is being done to study and evaluate the antibacterial, anthelmintic, and cytotoxic potentials of related compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the prop-2-enoate ester core but differ in substituents on the heteroaromatic ring or amino groups. Key comparisons include:

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10)

  • Structure: Replaces the dimethylamino-pyridine group with a cyano-pyridinyl moiety and a pyrimidine-dione substituent.
  • Reactivity: The cyano group enhances electrophilicity, facilitating nucleophilic attacks, while the pyrimidine-dione introduces hydrogen-bonding capacity, altering solubility .
  • Applications : Used in synthesizing fused heterocycles for pharmaceutical intermediates .

Ethyl 3-(Dimethyl-1,2-oxazol-4-yl)prop-2-enoate (OT-8685)

  • Structure : Substitutes the pyridine ring with a dimethyloxazole group.
  • Electronic Effects: The oxazole’s electron-withdrawing nature reduces conjugation compared to the pyridine-dimethylamino system, affecting reaction kinetics in cycloadditions .
  • Purity/Yield : Synthesized at 96% purity, comparable to the target compound’s typical yields (33–67% in analogous reactions) .

Ethyl 2-(Dimethylamino)-6-methoxypyridine-3-carboxylate (OT-8951)

  • Structure: Features a methoxy group at the pyridine 6-position instead of the carbonyl-linked prop-2-enoate.
  • Steric Impact : The methoxy group increases steric hindrance, reducing accessibility for nucleophilic reactions at the 2-position .

Research Findings

Synthetic Flexibility: The target compound’s dimethylamino-pyridine group enhances regioselectivity in cyclization reactions compared to oxazole or methoxy-substituted analogs .

Configuration Control: Analogous compounds like those in exhibit (Z)-configuration dominance (67%) under reflux conditions, suggesting steric and electronic factors influence isomerism in prop-2-enoate derivatives .

Purity Challenges: High-purity synthesis (≥95%) is achievable for ethyl esters with dimethylamino groups (), though yields remain moderate (33–67%) due to competing side reactions .

Biological Activity

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.278 g/mol
  • CAS Number : 160037-58-1
  • LogP : 1.4496, indicating moderate lipophilicity, which can affect its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. The compound exhibits significant activity against a range of bacteria and fungi. For instance:

  • In vitro studies showed that compounds with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study focused on its effects on cancer cell lines noted:

  • Cytotoxicity : The compound was tested against several cancer cell lines, including breast and prostate cancer cells, where it exhibited dose-dependent cytotoxicity.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving condensation reactions. Notably, a recent environmentally friendly synthesis method utilizes water as a solvent to minimize ecological impact while achieving high yields of the desired product .

Table of Synthetic Methods

Method TypeDescriptionYield (%)
Solvent-free reactionBase-catalyzed condensation85
Cascade reactionReaction with chromone derivatives90
Traditional synthesisSolvent-based methods using organic solvents75

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of this compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity .
  • Case Study on Anticancer Activity :
    In another study, the compound was tested on MCF-7 breast cancer cells. Results indicated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate, and what key intermediates are involved?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Condensation of a pyridine-2-carboxaldehyde derivative with ethyl cyanoacetate under acidic conditions to form an α,β-unsaturated ester intermediate. This step often employs reagents like acetic acid or ethanol as solvents .
  • Step 2 : Functionalization of the pyridine ring with a dimethylamino group using dimethylamine or its derivatives under nucleophilic substitution conditions.
  • Step 3 : Final acylation or coupling reactions to introduce the prop-2-enoate moiety. Key intermediates include ethyl cyanoacrylate derivatives and substituted pyridine carboxaldehydes .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound and confirm its stereochemistry?

Methodological Answer:

  • ¹H NMR : Focus on the vinyl proton signals (δ 6.5–7.5 ppm) to confirm E/Z isomerism. Coupling constants (J ≈ 12–16 Hz for trans-configuration) are critical for stereochemical assignment .
  • ¹³C NMR : The carbonyl carbons (pyridine-2-carbonyl and ester carbonyl) appear at δ 165–175 ppm. The dimethylamino group’s adjacent carbons show deshielding due to electron donation .
  • IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and conjugated enone systems (~1660 cm⁻¹) should be analyzed to confirm functional groups .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised for aerosol-prone procedures .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Collect organic waste separately and avoid drainage contamination due to potential ecotoxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or pharmacological potential of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Optimize geometries to study intramolecular hydrogen bonding between the dimethylamino group and carbonyl oxygen .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The pyridine and enoate moieties may exhibit affinity for hydrophobic pockets or metal-binding sites .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound during structure refinement?

Methodological Answer:

  • SHELX Suite : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Use the TWIN and BASF commands to address twinning .
  • Disorder Modeling : For flexible groups (e.g., ethyl ester), apply PART/SUMP restraints to refine occupancy ratios. Validate with R-factor convergence tests .

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic or radical-mediated reactions?

Methodological Answer:

  • Nucleophilic Reactions : The dimethylamino group acts as an electron donor, activating the pyridine ring toward electrophilic substitution. For example, it enhances regioselectivity in Friedel-Crafts alkylation .
  • Radical Polymerization : In RAFT (Reversible Addition-Fragmentation Chain Transfer) processes, the dimethylamino group stabilizes radical intermediates via resonance, enabling controlled polymer synthesis with low polydispersity (<1.2) .

Q. What are the challenges in synthesizing and characterizing polymorphic forms of this compound?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., toluene, ethyl acetate) or cooling crystallization to isolate polymorphs. Monitor via PXRD to distinguish lattice differences .
  • Thermal Analysis : DSC/TGA can identify phase transitions. For example, a melting point variation >5°C between polymorphs suggests distinct packing modes .

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., pyridones, thiazoles)?

Methodological Answer:

  • Cyclization Reactions : React with hydrazine or thiourea to form pyridone or thiazole rings, respectively. For example, heating with hydrazine hydrate removes the 2-cyano-2-ethoxycarbonyl ethenyl group, yielding free-amino intermediates for drug candidates .
  • Pharmacological Applications : Derivatives show potential as kinase inhibitors or antimicrobial agents due to π-stacking and hydrogen-bonding capabilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Reaction Optimization : Vary solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading (e.g., acetic acid concentration). Document time-temperature profiles to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolyzed esters or dimerized intermediates) that reduce yield .

Q. What experimental evidence supports or challenges proposed reaction mechanisms (e.g., radical vs. ionic pathways)?

Methodological Answer:

  • Radical Trapping : Add TEMPO to reaction mixtures. If yield drops significantly, a radical mechanism is likely .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates. A KIE >1 suggests bond-breaking in the rate-determining step (ionic pathway) .

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